Ferric thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

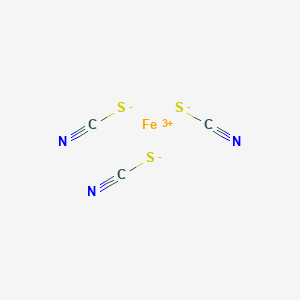

2D Structure

3D Structure of Parent

Properties

CAS No. |

4119-52-2 |

|---|---|

Molecular Formula |

C3FeN3S3 |

Molecular Weight |

230.1 g/mol |

IUPAC Name |

iron(3+);trithiocyanate |

InChI |

InChI=1S/3CHNS.Fe/c3*2-1-3;/h3*3H;/q;;;+3/p-3 |

InChI Key |

SUBFIBLJQMMKBK-UHFFFAOYSA-K |

SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |

Other CAS No. |

4119-52-2 |

Synonyms |

ferric thiocyanate |

Origin of Product |

United States |

Foundational & Exploratory

ferric thiocyanate formation and equilibrium constant

An In-depth Technical Guide to the Formation and Equilibrium of Ferric Thiocyanate (B1210189)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the ferric thiocyanate complex, [Fe(SCN)]²⁺, and the principles governing its chemical equilibrium. It includes detailed experimental protocols for the determination of the equilibrium constant (K), a summary of quantitative data, and logical diagrams to illustrate workflows and concepts.

Introduction

The reaction between ferric ions (Fe³⁺) and thiocyanate ions (SCN⁻) to form the intensely blood-red this compound complex, [Fe(SCN)]²⁺, is a classic example of a reversible reaction that reaches a state of dynamic equilibrium.[1] The vibrant color of the complex makes it particularly suitable for spectrophotometric analysis, and it serves as a fundamental model for studying equilibrium principles, kinetics, and the effects of solution conditions on complex formation.[1][2] Understanding this equilibrium is crucial in various analytical applications, including the quantitative determination of iron or thiocyanate.[3]

Formation and Stoichiometry

The primary reaction for the formation of the this compound complex is a simple 1:1 association between the ferric and thiocyanate ions in an aqueous solution.[4]

Primary Reaction: Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq)[1]

The forward reaction is exothermic, meaning the formation of the complex is favored at lower temperatures.[5] While the 1:1 complex is the principal species at low thiocyanate concentrations, at higher concentrations of SCN⁻, stepwise formation of higher-order complexes can occur, such as [Fe(SCN)₂]⁺ and Fe(SCN)₃.[4][6] This can be observed by a shift in the wavelength of maximum absorbance (λ_max) from approximately 460 nm to 480 nm as the thiocyanate concentration increases.[3][6]

To prevent the precipitation of iron(III) hydroxide (B78521) (Fe(OH)₃), experiments are typically conducted in an acidic medium (e.g., using nitric acid), which shifts the hydrolysis equilibrium of Fe³⁺ to the left.[1][7]

Chemical Equilibrium and the Equilibrium Constant (K)

Chemical equilibrium is a dynamic state where the rates of the forward and reverse reactions are equal, resulting in no net change in the concentrations of reactants and products.[8] The position of the this compound equilibrium is governed by Le Châtelier's principle; for instance, increasing the concentration of a reactant (Fe³⁺ or SCN⁻) will shift the equilibrium to the right, producing more of the red [Fe(SCN)]²⁺ complex.[8][9]

The equilibrium constant (K) for the primary reaction is given by the expression:

K = [Fe(SCN)²⁺] / ([Fe³⁺][SCN⁻])[8]

The value of K is constant at a given temperature but is dependent on the ionic strength of the solution.[2][10] A distinction is often made between the observed equilibrium constant (K_obs), measured at a specific ionic strength, and the thermodynamic equilibrium constant (K_therm), which is extrapolated to zero ionic strength.[2]

Quantitative Data for the Equilibrium Constant

The following table summarizes reported values for the equilibrium constant of the [Fe(SCN)]²⁺ complex under various conditions.

| Equilibrium Constant (K) | Temperature (°C) | Ionic Strength (µ) | Method |

| 144 | 25 | 0.40 M | Spectrophotometry |

| 139 | 25 | 0.5 M | Potentiometry |

| ~113 | 20 | Not specified | Spectrophotometry |

| 146 | Not specified | Not specified | Spectrophotometry |

| log K¹⁰ = 2.85 ± 0.08 (K ≈ 708) | 25 | 0 (Extrapolated) | Spectrophotometry |

Data sourced from multiple studies.[2][4][6][7][11]

Experimental Protocol: Spectrophotometric Determination of K

The most common method for determining K for this reaction utilizes visible light spectrophotometry, leveraging the distinct color of the [Fe(SCN)]²⁺ complex.[10][12] The protocol involves two main stages: creating a calibration curve with standard solutions and then measuring the absorbance of equilibrium mixtures.[2][11]

Materials and Reagents

-

0.200 M Iron(III) nitrate, Fe(NO₃)₃, in 1 M HNO₃

-

0.00200 M Iron(III) nitrate, Fe(NO₃)₃, in 1 M HNO₃

-

0.00200 M Potassium thiocyanate, KSCN

-

Deionized Water

-

Volumetric flasks, pipettes, and cuvettes

-

Spectrophotometer

Part A: Preparation of Standard Solutions and Calibration Curve

In this part, a large excess of Fe³⁺ is used to drive the reaction to completion, ensuring that virtually all SCN⁻ ions are converted to the [Fe(SCN)]²⁺ complex.[13] Therefore, the concentration of the complex in these standard solutions can be assumed to be equal to the initial concentration of the SCN⁻.[12]

-

Prepare Standard Solutions: Prepare a series of five standard solutions by mixing varying volumes of 0.00200 M KSCN with a constant, large excess of 0.200 M Fe(NO₃)₃. Dilute each to a final, constant volume (e.g., 10.00 mL) with deionized water. A sample preparation table is shown below.

| Solution | Vol. 0.00200 M KSCN (mL) | Vol. 0.200 M Fe(NO₃)₃ (mL) | Vol. DI Water (mL) | Final [Fe(SCN)²⁺] (M) |

| 1 | 1.00 | 5.00 | 4.00 | 2.00 x 10⁻⁴ |

| 2 | 2.00 | 5.00 | 3.00 | 4.00 x 10⁻⁴ |

| 3 | 3.00 | 5.00 | 2.00 | 6.00 x 10⁻⁴ |

| 4 | 4.00 | 5.00 | 1.00 | 8.00 x 10⁻⁴ |

| 5 | 5.00 | 5.00 | 0.00 | 1.00 x 10⁻³ |

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λ_max of the [Fe(SCN)]²⁺ complex (typically ~450-480 nm).[1][3]

-

Measure Absorbance: Use a blank solution (1 M HNO₃ or a solution containing only the Fe(NO₃)₃ reagent and water) to zero the spectrophotometer. Measure and record the absorbance of each standard solution.

-

Plot Calibration Curve: Plot Absorbance vs. [Fe(SCN)²⁺] for the standard solutions. The resulting graph should be linear, in accordance with the Beer-Lambert Law (A = εbc). Determine the equation of the line (y = mx + c), where 'm' is the product of the molar absorptivity (ε) and the path length (b).

Part B: Preparation and Measurement of Equilibrium Mixtures

In this part, the initial concentrations of Fe³⁺ and SCN⁻ are of a similar order of magnitude, allowing the system to reach equilibrium with measurable amounts of all three species.

-

Prepare Equilibrium Mixtures: Prepare a series of test solutions by mixing known volumes of the more dilute 0.00200 M Fe(NO₃)₃ and 0.00200 M KSCN. Dilute each to a final, constant volume (e.g., 10.00 mL).

| Solution | Vol. 0.00200 M Fe(NO₃)₃ (mL) | Vol. 0.00200 M KSCN (mL) | Vol. DI Water (mL) |

| A | 5.00 | 1.00 | 4.00 |

| B | 5.00 | 2.00 | 3.00 |

| C | 5.00 | 3.00 | 2.00 |

| D | 5.00 | 4.00 | 1.00 |

| E | 5.00 | 5.00 | 0.00 |

-

Measure Absorbance: Measure and record the absorbance of each equilibrium mixture at the same wavelength used for the calibration curve.

-

Record Temperature: Record the ambient temperature at which the experiment is performed, as the equilibrium constant is temperature-dependent.[8][14]

Data Analysis and Calculations

The following workflow outlines the process of calculating the equilibrium constant from the experimental data.

Calculation Steps

-

Calculate Initial Concentrations ([ ]₀): For each equilibrium mixture (A-E), calculate the initial concentrations of Fe³⁺ and SCN⁻ after mixing but before any reaction occurs, using the dilution formula M₁V₁ = M₂V₂.[15]

-

Calculate Equilibrium [Fe(SCN)²⁺]ₑₙ: Using the absorbance measured for each equilibrium mixture and the equation of the line from the calibration curve, calculate the equilibrium concentration of the complex, [Fe(SCN)²⁺]ₑₙ.[15]

-

Calculate Equilibrium Reactant Concentrations ([ ]ₑₙ): Based on the 1:1 stoichiometry of the reaction, the change in concentration for the reactants is equal to the equilibrium concentration of the product.

-

Calculate K: For each equilibrium mixture, substitute the calculated equilibrium concentrations into the equilibrium constant expression.

-

Average K: Calculate the average value of K from all the trial mixtures to obtain the final experimental result.

The logical relationship between the measured and calculated values is illustrated below.

References

- 1. web.colby.edu [web.colby.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. web.williams.edu [web.williams.edu]

- 5. scienceready.com.au [scienceready.com.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uca.edu [faculty.uca.edu]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 12. [PDF] Iron(III) Thiocyanate Revisited: A Physical Chemistry Equilibrium Lab Incorporating Ionic Strength Effects | Semantic Scholar [semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. tsfx.edu.au [tsfx.edu.au]

- 15. odinity.com [odinity.com]

Synthesis of Ferric Thiocyanate Complex for Spectroscopic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of the ferric thiocyanate (B1210189) complex, a widely utilized reaction in analytical chemistry for the quantitative determination of iron(III). The formation of the intensely colored [Fe(SCN)(H₂O)₅]²⁺ complex upon the reaction of ferric ions (Fe³⁺) with thiocyanate ions (SCN⁻) allows for sensitive and accurate measurements using spectrophotometry. This guide details the underlying chemical principles, provides a robust experimental protocol, summarizes key quantitative data, and offers visual representations of the workflow and chemical equilibrium.

Introduction

The reaction between ferric iron (Fe³⁺) and thiocyanate (SCN⁻) ions produces a series of intensely red-colored complexes, with the predominant species in dilute aqueous solution being the pentaaqua(thiocyanato-N)iron(III) ion, [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color is directly proportional to the concentration of the complex, a principle that forms the basis of its spectrophotometric determination. The reaction is rapid and sensitive, making it a staple in various analytical applications, including the quantification of iron in water samples, pharmaceuticals, and biological materials.

The formation of the ferric thiocyanate complex is an equilibrium reaction:

Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)(H₂O)₅]²⁺(aq)

The position of this equilibrium can be influenced by several factors, including the concentration of reactants, temperature, and the presence of interfering ions. A thorough understanding of these factors is crucial for accurate and reproducible results.

Chemical Equilibrium and Signaling Pathway

The formation of the this compound complex is a classic example of a reversible reaction governed by Le Châtelier's principle. The addition of either ferric or thiocyanate ions will shift the equilibrium to the right, favoring the formation of the colored complex. Conversely, the removal of either reactant will shift the equilibrium to the left, causing the color to fade. The formation of the complex is an exothermic reaction, meaning that an increase in temperature will shift the equilibrium to the left, decreasing the color intensity.[1]

Figure 1: Chemical equilibrium of this compound formation.

Experimental Protocol: Synthesis for Spectrophotometry

This protocol outlines the preparation of a this compound solution for standard spectrophotometric analysis.

3.1. Materials and Reagents

-

Stock Iron(III) Solution (e.g., 0.01 M Fe(NO₃)₃ in 0.1 M HNO₃): Accurately prepare by dissolving a known mass of ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) in 0.1 M nitric acid. The acidic medium is necessary to prevent the hydrolysis of Fe³⁺ ions.

-

Potassium Thiocyanate Solution (e.g., 0.1 M KSCN): Prepare by dissolving a known mass of potassium thiocyanate (KSCN) in deionized water.

-

Deionized Water

-

Volumetric flasks, pipettes, and cuvettes

-

Spectrophotometer

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard iron(III) solutions of varying concentrations by accurately diluting the stock iron(III) solution with 0.1 M nitric acid.

-

Complex Formation: To a known volume of each standard iron(III) solution in a volumetric flask, add a sufficient excess of the potassium thiocyanate solution to ensure the reaction goes to completion. A typical procedure involves adding 5.0 mL of 0.1 M KSCN to 5.0 mL of the iron(III) standard and diluting to a final volume of 50 mL with deionized water.[2]

-

Equilibration: Allow the solutions to stand for at least 10 minutes to ensure complete complex formation and color development.[3][4][5]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the this compound complex, which is typically around 480 nm.[3][4][6][7][8][9][10]

-

Use a reagent blank (containing all reagents except the iron(III) solution) to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the iron(III) standards. This should yield a linear relationship that follows Beer's Law.

-

Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its absorbance. The concentration of iron(III) in the unknown can then be determined from the calibration curve.

Figure 2: Experimental workflow for spectrophotometric analysis.

Quantitative Data

The following table summarizes key quantitative parameters for the this compound complex relevant to spectroscopic analysis.

| Parameter | Value | Conditions | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | ~480 nm | Aqueous solution | [3][4][6][7][8][9][10] |

| 485 nm | In the presence of Triton X-100 | [6] | |

| 473 nm | Extracted in chloroform (B151607) with CTMA | [11] | |

| 506 nm | Extracted in chloroform with TPP | [11] | |

| Molar Absorptivity (ε) | 1.88 x 10⁴ L mol⁻¹ cm⁻¹ | At 485 nm with Triton X-100 | [6] |

| 2.9565 x 10⁴ L mol⁻¹ cm⁻¹ | At 480 nm in 0.2-1.4 N nitric acid with 60% acetone | [8] | |

| 4700 L mol⁻¹ cm⁻¹ | At 447 nm | [12] | |

| Beer's Law Range | 5 x 10⁻⁷ to 8 x 10⁻⁵ mol dm⁻³ | At 485 nm with Triton X-100 | [6] |

| Forward Rate Constant (k₁) | 127 ± 10 M⁻¹ s⁻¹ | At 25°C, ionic strength 0.40 | [13] |

| Formation Constant (K) | 109.2 ± 2.6 | At 468 nm | [14] |

Factors Influencing the Analysis

5.1. pH: The reaction should be carried out in an acidic medium (pH 1.2-3.5) to prevent the hydrolysis of Fe³⁺ to form ferric hydroxide, which would interfere with the analysis.[6]

5.2. Thiocyanate Concentration: A sufficient excess of thiocyanate is required to drive the equilibrium towards the formation of the complex. However, very high concentrations can lead to the formation of higher-order, less intensely colored complexes.[9]

5.3. Stability of the Complex: The this compound complex is known to be unstable and can fade over time.[6] The presence of a nonionic surfactant like Triton X-100 can significantly stabilize the color.[6] Alternatively, measurements should be taken within a consistent and short timeframe after mixing.

5.4. Interfering Ions: Several ions can interfere with the analysis. Reducing agents can reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate.[6] Certain anions, such as fluoride, phosphate, and oxalate, can form stable complexes with Fe³⁺, thereby reducing the concentration of free Fe³⁺ available to react with thiocyanate.[15]

Conclusion

The synthesis of the this compound complex for spectroscopic analysis is a robust and sensitive method for the determination of iron(III). By carefully controlling experimental parameters such as pH, reagent concentrations, and measurement time, and by being mindful of potential interferences, researchers can achieve accurate and reproducible results. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals in various fields, including analytical chemistry and drug development.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 3. ijpsonline.com [ijpsonline.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]

- 7. journals.co.za [journals.co.za]

- 8. researchgate.net [researchgate.net]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. webassign.net [webassign.net]

- 13. web.williams.edu [web.williams.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemlab.truman.edu [chemlab.truman.edu]

chemical properties of the Fe(SCN)₃ complex

An In-depth Technical Guide on the Chemical Properties of the Fe(SCN)₃ Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of the iron(III) thiocyanate (B1210189) complex, commonly referred to as Fe(SCN)₃. This document delves into the formation, stability, structure, and spectroscopic and magnetic characteristics of this vibrant blood-red complex, which has significant applications in analytical chemistry and serves as a classical example in the study of coordination chemistry.[1][2][3]

Formation and Stability

The interaction between iron(III) ions and thiocyanate ions in solution is a classic example of a complex formation equilibrium.[4][5] This reaction is responsible for the characteristic deep red color. The complexation occurs in a stepwise manner, with the formation of a series of complexes with the general formula [Fe(SCN)n(H₂O)₆₋n]⁽³⁻ⁿ⁾⁺, where 'n' can range from 1 to 6.[6] However, in dilute aqueous solutions, the predominant species are typically [Fe(SCN)(H₂O)₅]²⁺, [Fe(SCN)₂(H₂O)₄]⁺, and Fe(SCN)₃(H₂O)₃.[6]

The overall formation reaction can be represented as: Fe³⁺(aq) + 3SCN⁻(aq) ⇌ Fe(SCN)₃(aq)

The equilibrium is dynamic and can be influenced by several factors:

-

Concentration of Reactants: Increasing the concentration of either Fe³⁺ or SCN⁻ ions will, according to Le Chatelier's principle, shift the equilibrium to the right, favoring the formation of the red complex and intensifying the color of the solution.[4][7]

-

Temperature: The formation of the iron(III) thiocyanate complex is an exothermic reaction.[8] Therefore, a decrease in temperature will favor the forward reaction, leading to a more intensely colored solution. Conversely, increasing the temperature will shift the equilibrium to the left, causing the red color to fade.[7]

-

pH: The stability of the complex is pH-dependent. In acidic media, the complex is more stable. As the pH increases, the hydrolysis of the Fe³⁺ ion to form iron(III) hydroxide (B78521) (Fe(OH)₃) becomes more prevalent, which reduces the concentration of free Fe³⁺ ions available to form the thiocyanate complex, thus decreasing the intensity of the red color.[9]

-

Ionic Strength: The formation constants of the complexes are influenced by the ionic strength of the solution.[10][11]

Quantitative Data on Formation and Stability

The stepwise formation constants (Kₙ) and thermodynamic parameters for the formation of iron(III) thiocyanate complexes have been determined under various conditions. The following tables summarize some of the reported quantitative data.

Table 1: Stepwise Formation Constants (Kₙ) for [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺ Complexes

| Step (n) | log Kₙ | Ionic Strength (M) | Temperature (°C) | Medium | Reference |

| 1 | 2.85 ± 0.08 | 0 (extrapolated) | 25 | Aqueous | [6] |

| 2 | 1.51 ± 0.13 | 0 (extrapolated) | 25 | Aqueous | [6] |

| 1 | 2.14 | 0.5 | 25 | 0.5 M HClO₄ | [6] |

| 2 | 1.31 | 0.5 | 25 | 0.5 M HClO₄ | [6] |

Table 2: Thermodynamic Data for the Formation of [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺ Complexes

| Complex | ΔH (kcal/mol) | ΔS (cal/mol·K) | Ionic Strength (M) | Temperature (°C) | Reference |

| [Fe(SCN)]²⁺ | -1.5 | - | 0.5 | 25 | [6] |

| [Fe(SCN)₂]⁺ | -0.3 | - | 0.5 | 25 | [6] |

Structure and Bonding

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal ion through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). In the case of the iron(III) thiocyanate complex, the Fe³⁺ ion is a hard acid according to Hard and Soft Acids and Bases (HSAB) theory. This predicts a preference for coordination with the harder nitrogen atom of the thiocyanate ligand.[3] Therefore, the bonding is primarily through the nitrogen, forming an isothiocyanato complex.[3]

In aqueous solution, the iron(III) ion is typically hexacoordinated, with an octahedral geometry. The thiocyanate ligands progressively replace the water molecules in the coordination sphere of the hydrated iron(III) ion, [Fe(H₂O)₆]³⁺.[6] While the simple formula is often written as Fe(SCN)₃, in reality, it exists as a neutral complex like [Fe(SCN)₃(H₂O)₃] or as part of an anionic complex like [Fe(SCN)₆]³⁻ in the presence of excess thiocyanate.[2][3] The structure of a simple line-bond representation of Fe(SCN)₃ is also available.[12] A structurally characterized dimeric iron(III) thiocyanate complex has also been reported, featuring bridging thiocyanate ligands.[13]

Spectroscopic Properties

The most prominent feature of the iron(III) thiocyanate complex is its intense blood-red color, which makes it highly suitable for spectrophotometric analysis.[2][5] The color arises from a charge-transfer transition between the thiocyanate ligand and the iron(III) center.

The UV-Vis absorption spectrum of the complex shows a broad and strong absorption band in the visible region. The wavelength of maximum absorbance (λₘₐₓ) is typically around 480 nm.[14] However, the exact position of the λₘₐₓ can vary depending on the specific complex formed (i.e., the number of thiocyanate ligands) and the solvent used.[6][15] For instance, studies have shown a shift in the absorption maximum from 450 nm to 500 nm as the concentration of thiocyanate increases, corresponding to the formation of higher-order complexes.[6][16]

Table 3: Spectroscopic Data for Iron(III) Thiocyanate Complexes

| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions | Reference |

| [Fe(SCN)]²⁺ | ~480 | ~5000 | Aqueous | [14] |

| [Fe(SCN)]²⁺ | 485 | 9800 | Thiocyanate > 0.04 M | [6] |

| [Fe(SCN)₆]³⁻ | 510 | - | Extracted into 1,2-dichloroethane | [2] |

Magnetic Properties

Iron(III) is a d⁵ metal ion. In its complexes, it can exist in either a high-spin or a low-spin state, depending on the ligand field strength. Thiocyanate is considered a weak-field ligand, and therefore, iron(III) thiocyanate complexes are typically high-spin.[3] This results in five unpaired electrons, making the complex paramagnetic.

Studies on the magnetic properties of iron(III) thiocyanate complexes have confirmed their paramagnetic nature. For instance, an unusual homoleptic bimetallic iron(III) thiocyanate tetraanion showed weak antiferromagnetic exchange interaction between the two iron(III) centers.[13] The magnetic properties of other iron(III) complexes with different macrocyclic ligands have also been investigated.[17][18]

Experimental Protocols

Synthesis of the Fe(SCN)₃ Complex (in situ)

A solution of the iron(III) thiocyanate complex is typically prepared in situ by mixing aqueous solutions of an iron(III) salt and a thiocyanate salt.

Materials:

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) or Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Nitric acid (HNO₃) or Perchloric acid (HClO₄) (to maintain an acidic pH)

-

Distilled or deionized water

Procedure:

-

Prepare a stock solution of iron(III) ions (e.g., 0.2 M Fe(NO₃)₃) in a dilute strong acid (e.g., 0.5 M HNO₃) to prevent hydrolysis of Fe³⁺.

-

Prepare a stock solution of thiocyanate ions (e.g., 0.002 M KSCN) in distilled water.

-

To a volumetric flask, add a specific volume of the iron(III) stock solution.

-

Add a specific volume of the thiocyanate stock solution.

-

Dilute the mixture to the mark with the same dilute strong acid used for the iron(III) stock solution to maintain a constant ionic strength and pH.

-

The resulting blood-red solution contains the iron(III) thiocyanate complex and is ready for analysis.

Spectrophotometric Determination of the Equilibrium Constant

This experiment is a common undergraduate laboratory exercise to determine the equilibrium constant for the formation of the [Fe(SCN)]²⁺ complex.[5]

Methodology:

-

Preparation of a Standard Solution: A standard solution is prepared with a large excess of Fe³⁺ compared to SCN⁻. This forces the equilibrium far to the right, ensuring that essentially all the SCN⁻ is converted to the [Fe(SCN)]²⁺ complex. The concentration of the complex in this standard is therefore known.[5]

-

Preparation of a Calibration Curve: A series of solutions with a known concentration of the complex (prepared by diluting the standard) are used to create a calibration curve of absorbance versus concentration at the λₘₐₓ (around 480 nm).

-

Preparation of Equilibrium Solutions: A series of solutions are prepared with varying, but known, initial concentrations of Fe³⁺ and SCN⁻.

-

Absorbance Measurement: The absorbance of each equilibrium solution is measured at the λₘₐₓ.

-

Calculation:

-

The concentration of the [Fe(SCN)]²⁺ complex at equilibrium in each solution is determined from the calibration curve.

-

The equilibrium concentrations of Fe³⁺ and SCN⁻ are calculated by subtracting the concentration of the complex from their initial concentrations.

-

The equilibrium constant, K, is then calculated using the equilibrium concentrations of all three species.[5]

-

Visualizations

Stepwise Formation of Iron(III) Thiocyanate Complexes

References

- 1. fiveable.me [fiveable.me]

- 2. acs.org [acs.org]

- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 4. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]

- 5. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. copland.udel.edu [copland.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure and magnetic properties of an unusual homoleptic iron(iii) thiocyanate dimer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Solved UV-Vis measurement of Iron using the | Chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Ferric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coordination chemistry of the ferric thiocyanate (B1210189) system is of significant interest due to its intense and distinctive blood-red coloration, a property that has been historically pivotal in the qualitative and quantitative analysis of iron(III) ions. This guide provides a comprehensive technical overview of the formation, structure, bonding, and reactivity of ferric thiocyanate complexes. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter or utilize this classic coordination system in their work. This document summarizes key thermodynamic and structural data, outlines detailed experimental protocols for analysis, and presents visual representations of the underlying chemical principles and processes.

Formation and Thermodynamics of this compound Complexes

In aqueous solution, the interaction between the ferric ion (Fe³⁺) and the thiocyanate ion (SCN⁻) results in a stepwise formation of a series of complex ions, represented by the general formula [Fe(SCN)ₙ(H₂O)₆₋ₙ)]⁽³⁻ⁿ⁾⁺.[1][2] The formation of these complexes is a rapid and reversible equilibrium process.[3][4] The intense blood-red color is primarily attributed to the formation of the initial 1:1 complex, [Fe(SCN)(H₂O)₅]²⁺.[3]

The formation of these complexes is exothermic, meaning that lower temperatures favor the formation of the colored products, shifting the equilibrium to the right.[3][4]

Quantitative Data: Stability Constants and Thermodynamic Parameters

The stability of the this compound complexes is described by their stepwise formation constants (Kₙ) and overall stability constants (βₙ). These values are crucial for understanding the speciation of iron(III) in the presence of thiocyanate under various conditions. The following tables summarize the available quantitative data.

| Stepwise Reaction | Log Kₙ | Conditions |

| Fe³⁺ + SCN⁻ ⇌ [Fe(SCN)]²⁺ | 2.09 | 20 °C, I = 2.0 M (HClO₄) |

| [Fe(SCN)]²⁺ + SCN⁻ ⇌ [Fe(SCN)₂]⁺ | 1.48 | 20 °C, I = 2.0 M (HClO₄) |

| [Fe(SCN)₂]⁺ + SCN⁻ ⇌ Fe(SCN)₃ | 1.00 | 20 °C, I = 2.0 M (HClO₄) |

| Fe(SCN)₃ + SCN⁻ ⇌ [Fe(SCN)₄]⁻ | 0.67 | 20 °C, I = 2.0 M (HClO₄) |

| [Fe(SCN)₄]⁻ + SCN⁻ ⇌ [Fe(SCN)₅]²⁻ | 0.18 | 20 °C, I = 2.0 M (HClO₄) |

| [Fe(SCN)₅]²⁻ + SCN⁻ ⇌ [Fe(SCN)₆]³⁻ | -0.6 | 20 °C, I = 2.0 M (HClO₄) |

Table 1: Stepwise Stability Constants of this compound Complexes. [5]

| Thermodynamic Parameter | Value | Conditions |

| ΔH₁° | -1.6 kcal/mol (-6.7 kJ/mol) | Extrapolated to zero ionic strength |

| ΔS₁° | +8 e.u. (33.5 J/mol·K) | Extrapolated to zero ionic strength |

Table 2: Standard Enthalpy and Entropy of Formation for [Fe(SCN)]²⁺. [6]

Structure and Bonding

The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato).[7] The preferred coordination mode can often be predicted by Hard and Soft Acid-Base (HSAB) theory. The ferric ion (Fe³⁺) is a hard acid and therefore preferentially binds to the hard nitrogen donor atom of the thiocyanate ligand.[7] This results in the formation of isothiocyanato complexes.

Structural Parameters from X-ray Crystallography

While the structure of the simple [Fe(SCN)(H₂O)₅]²⁺ complex in solution has not been determined by X-ray crystallography, several crystalline compounds containing this compound moieties have been characterized.[7] These studies confirm the N-bonding of the thiocyanate ligand to the iron(III) center.

| Complex | Fe-N Bond Length (Å) | Fe-N-C Angle (°) | Coordination Geometry |

| [Fe(NCS)₆]³⁻ in (C₇H₁₁N₂)₃[Fe(NCS)₆]·H₂O | 2.052(2) - 2.079(2) | Not specified | Slightly distorted octahedron |

| fac-[Fe(NCS)₃(H₂O)₃] in co-crystal with 2,3-dimethylpyrazine | 2.025(4) | 157.0(4) | Slightly distorted octahedron |

Table 3: Selected Structural Data for Ferric Isothiocyanate Complexes. [8]

Spectroscopic Characterization

The intense blood-red color of this compound complexes is due to a ligand-to-metal charge transfer (LMCT) transition. An electron from a ligand-based molecular orbital is excited to a metal-based d-orbital. This transition is highly allowed, resulting in a large molar absorptivity. The wavelength of maximum absorbance (λₘₐₓ) is typically in the range of 450-500 nm.[2]

IR spectroscopy is a powerful tool for determining the coordination mode of the thiocyanate ligand. The frequency of the C-N stretching vibration (ν(C≡N)) is indicative of the bonding atom.

-

N-bonded (Isothiocyanato): ν(C≡N) typically appears in the range of 2040-2080 cm⁻¹.

-

S-bonded (Thiocyanato): ν(C≡N) is generally observed at higher frequencies, often above 2100 cm⁻¹.

-

Bridging Thiocyanate: ν(C≡N) also appears at higher frequencies, often >2100 cm⁻¹.

For this compound complexes, the C-N stretching frequency is expected in the lower end of the range, consistent with the N-bonded isothiocyanato linkage.

Reactivity and Stability

This compound complexes are known to be unstable in solution and can undergo a spontaneous redox reaction where the ferric ion is reduced to the ferrous ion (Fe²⁺) and the thiocyanate ligand is oxidized. This process leads to the bleaching of the characteristic red color.[6] The rate of this autoreduction is influenced by factors such as pH, concentration, and the presence of light.

Experimental Protocols

Protocol for Spectrophotometric Determination of Iron(III)

This protocol describes the preparation of a calibration curve and the determination of an unknown iron(III) concentration using the thiocyanate method.

Materials:

-

Standard iron(III) stock solution (e.g., 100 ppm Fe³⁺ in 0.1 M HCl)

-

Potassium thiocyanate solution (e.g., 2 M KSCN)

-

Hydrochloric acid (0.1 M HCl)

-

Volumetric flasks (10 mL)

-

Pipettes

-

Spectrophotometer

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of five standard solutions by pipetting 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the 100 ppm Fe³⁺ stock solution into separate 10 mL volumetric flasks.

-

To each flask, add 1.0 mL of the 2 M KSCN solution.

-

Dilute to the mark with 0.1 M HCl and mix thoroughly. This will result in standards with concentrations of 5, 10, 15, 20, and 25 ppm Fe³⁺.

-

Prepare a blank solution containing 1.0 mL of 2 M KSCN in a 10 mL volumetric flask, diluted to the mark with 0.1 M HCl.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ), which should be determined by scanning one of the standards (typically around 480 nm).

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each of the five standard solutions.

-

Plot a calibration curve of absorbance versus iron(III) concentration (in ppm).

-

-

Analysis of Unknown Sample:

-

Pipette a known volume of the unknown sample into a 10 mL volumetric flask.

-

Add 1.0 mL of 2 M KSCN solution.

-

Dilute to the mark with 0.1 M HCl and mix.

-

Measure the absorbance of the unknown sample.

-

Determine the concentration of iron(III) in the unknown sample using the calibration curve.

-

Synthesis of a Hexakis(isothiocyanato)ferrate(III) Salt

This protocol is a general method for the synthesis of a salt of the [Fe(NCS)₆]³⁻ complex, such as (NMe₄)₃[Fe(NCS)₆], based on literature descriptions.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Tetramethylammonium chloride (NMe₄Cl)

-

Beakers

-

Stirring plate and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve FeCl₃·6H₂O in a minimal amount of ethanol.

-

In a separate beaker, dissolve a stoichiometric excess (at least 6 molar equivalents) of KSCN or NH₄SCN in ethanol.

-

Slowly add the iron(III) chloride solution to the thiocyanate solution with constant stirring. A deep red solution will form.

-

To this solution, add a solution of NMe₄Cl (3 molar equivalents) in ethanol.

-

Stir the mixture for a period of time, and then cool the solution in an ice bath to promote crystallization.

-

Collect the resulting crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

-

Dry the product in a desiccator.

Visualization of Core Concepts

Coordination of Thiocyanate to Ferric Ion

The thiocyanate ligand coordinates to the hard Fe³⁺ ion through its hard nitrogen atom, forming an isothiocyanato complex. The coordination geometry is typically octahedral.

Simplified Molecular Orbital Diagram and Electronic Transition

The intense color of the this compound complex arises from a Ligand-to-Metal Charge Transfer (LMCT) transition. Electrons from the π orbitals of the thiocyanate ligands are promoted to the partially filled d-orbitals of the Fe³⁺ ion.

Conclusion

The coordination chemistry of this compound remains a cornerstone of inorganic chemistry, offering a visually intuitive system for demonstrating fundamental principles such as chemical equilibrium, ligand field theory, and reaction kinetics. For researchers and drug development professionals, a thorough understanding of its thermodynamic stability, structural features, and reactivity is essential for its application in analytical methods and for predicting potential interactions in more complex chemical systems. The data and protocols presented in this guide offer a robust foundation for the practical application and theoretical understanding of this classic coordination complex.

References

- 1. researchgate.net [researchgate.net]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Solvent extraction from halide solutions. Part VI. Complexing constants for ferric thiocyanates and the temperature dependence of their extraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 8. Crystal structure of the co-crystal fac-triaquatris(thiocyanato-κN)iron(III)–2,3-dimethylpyrazine (1/3) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ferric Thiocyanate Reaction with Iron(III) Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the well-established reaction between iron(III) ions and thiocyanate (B1210189) ions, resulting in the formation of intensely colored ferric thiocyanate complexes. This reaction is a cornerstone of analytical chemistry, particularly for the quantitative determination of iron. This document outlines the core principles of the reaction, detailed experimental protocols for its application, and relevant quantitative data to support its use in research and development settings.

Core Principles of the Reaction

The reaction between aqueous solutions of iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) is a rapid and reversible equilibrium reaction that forms a series of intensely blood-red colored complex ions.[1][2] The primary species formed, especially at low thiocyanate concentrations, is the iron(III) thiocyanate complex ion, [Fe(SCN)]²⁺.[1][3][4]

The fundamental equilibrium reaction can be represented as:

Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq)[1]

In aqueous solutions, the iron(III) ion exists as a hydrated complex, most accurately represented as [Fe(H₂O)₆]³⁺. The reaction with thiocyanate involves the displacement of a water molecule:

[Fe(H₂O)₆]³⁺(aq) + SCN⁻(aq) ⇌ [Fe(H₂O)₅(SCN)]²⁺(aq) + H₂O(l)[4][5]

With increasing concentrations of thiocyanate, further substitution can occur, leading to the formation of higher-order complexes such as [Fe(SCN)₂]⁺, Fe(SCN)₃, and even anionic complexes like [Fe(SCN)₆]³⁻.[3][6][7] The intense color of these complexes allows for their sensitive detection and quantification using spectrophotometry.[8][9]

Quantitative Data

The quantitative analysis of iron(III) using the thiocyanate reaction relies on precise data regarding the equilibrium and spectroscopic properties of the resulting complexes.

Equilibrium and Thermodynamic Constants

The formation of the iron(III) thiocyanate complexes is governed by equilibrium constants (K) which are influenced by factors such as ionic strength and temperature.[3][10] The formation of the [Fe(SCN)]²⁺ complex is an exothermic reaction.[11]

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (K₁) | 146 M⁻¹ | 25°C, Ionic Strength (µ) = 0.40 | [12] |

| Log(β₁) | 2.11 ± 0.04 | Ionic Strength (µ) = 1.0-1.2 M | [13] |

| ΔH₁ | -1600 cal/mol | Ionic Strength (µ) = 0.40 | [12] |

| ΔS₁ | -5 ± 5 e.u. | 25°C, Ionic Strength (µ) = 0.40 | [12] |

| K₁⁰ (at zero ionic strength) | 1090 | 25°C | [6] |

| K₂⁰ (at zero ionic strength) | 40 | 25°C | [6] |

Spectrophotometric Data

The intense color of the this compound complexes is the basis for their spectrophotometric determination. The wavelength of maximum absorbance (λmax) can vary slightly depending on the specific complex formed.

| Parameter | Value | Conditions | Reference |

| λmax | 480 nm | For [Fe(H₂O)₅SCN]²⁺ | [4][5][14] |

| λmax | 485 nm | For [Fe(SCN)₂]⁺ | [6][15] |

| λmax | 500 nm | General determination | [8] |

| Molar Absorptivity (ε) | 1.88 x 10⁴ M⁻¹cm⁻¹ | at 485 nm | [15] |

| Molar Absorptivity (ε) of [Fe(SCN)₂]⁺ | 9800 M⁻¹cm⁻¹ | at 485 nm | [6] |

Experimental Protocols

The following protocols are standard methods for the quantitative determination of iron(III) using the thiocyanate reaction.

Preparation of a Calibration Curve for Iron(III) Determination

This protocol describes the preparation of a set of standard solutions to create a calibration curve for the spectrophotometric determination of iron(III).

Materials:

-

Standard iron(III) solution (e.g., 50 ppm Fe³⁺ from ferric ammonium (B1175870) sulfate)[4]

-

Ammonium thiocyanate solution (1 M)[4]

-

Deionized water

-

Volumetric flasks (e.g., 50 mL or 100 mL)[4]

-

Burettes or pipettes

-

Spectrophotometer

Procedure:

-

Prepare a series of standard iron(III) solutions by accurately diluting the stock solution. For example, prepare standards with concentrations of 5, 10, 15, 20, and 25 ppm iron.[4]

-

Into separate volumetric flasks, add the prepared iron(III) standard solutions.

-

To each flask, add a constant, excess amount of ammonium thiocyanate solution (e.g., 10.0 cm³ of 1 M solution).[4]

-

Dilute each solution to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for a stable period, typically around 15 minutes.[16]

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 480 nm) using a spectrophotometer, with a blank solution (containing all reagents except iron(III)) to zero the instrument.[4][14]

-

Plot a graph of absorbance versus the concentration of the iron(III) standards. This will serve as the calibration curve.

Determination of Iron(III) in an Unknown Sample

Procedure:

-

Prepare the unknown sample solution. If the sample is solid, it may require acid digestion to bring the iron into solution. If the iron is in the +2 oxidation state, it must be oxidized to Fe³⁺ using an oxidizing agent like potassium permanganate.[16]

-

Transfer a known volume of the unknown sample solution into a volumetric flask.

-

Add the same amount of ammonium thiocyanate solution as used for the standards.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for the same amount of time as the standards.

-

Measure the absorbance of the unknown sample at the same wavelength used for the calibration curve.

-

Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

Reaction Pathway

References

- 1. coconote.app [coconote.app]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienceready.com.au [scienceready.com.au]

- 12. web.williams.edu [web.williams.edu]

- 13. old.iupac.org [old.iupac.org]

- 14. edu.rsc.org [edu.rsc.org]

- 15. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]

- 16. canterbury.ac.nz [canterbury.ac.nz]

An In-Depth Technical Guide to the Discovery and History of the Iron(III) Thiocyanate Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between iron(III) and thiocyanate (B1210189) ions, yielding a characteristic blood-red coloration, is a cornerstone of qualitative and quantitative analytical chemistry. Its history is not merely a footnote in the annals of chemical discovery but a compelling narrative that intertwines with the very development of fundamental concepts such as chemical equilibrium and coordination chemistry. This technical guide provides an in-depth exploration of the discovery, historical investigation, and evolving understanding of the iron(III) thiocyanate reaction, tailored for a scientific audience.

Discovery and Early History

The first recorded observation of the vibrant red color produced upon mixing iron(III) salts and thiocyanate is attributed to the Swedish chemist Jöns Jacob Berzelius in the early 19th century.[1] However, the first systematic study of this reaction was conducted by the British chemist John Hall Gladstone in 1855.[1]

Gladstone's investigation was not a discovery in isolation but was designed to address a central chemical debate of his time: the nature of chemical affinity. He sought to resolve the conflicting theories of two prominent chemists:

-

Torbern Olof Bergman , a Swedish chemist who proposed that chemical reactions were governed by fixed "elective affinities," suggesting that reactions proceed to completion in favor of the substances with the strongest affinity.

-

Claude Louis Berthollet , a French chemist who contended that the mass of reactants played a crucial role in the direction and extent of a chemical reaction, a precursor to the modern concept of chemical equilibrium.

Gladstone's experiments with "sulphocyanide of potassium" (potassium thiocyanate) and a "ferric salt" (such as ferric chloride) were elegant in their simplicity. He observed that upon mixing stoichiometric equivalents of the reactants, the addition of an excess of either the iron(III) salt or the thiocyanate solution resulted in a deepening of the red color. This qualitative but profound observation demonstrated that the reaction did not proceed to completion, thereby lending strong support to Berthollet's theory of mass action and laying the observational groundwork for the later formulation of the law of chemical equilibrium.

Evolution of the Understanding of the Reaction

The understanding of the species responsible for the red color and the stoichiometry of the reaction has evolved significantly since the 19th century. Initially, the colored product was presumed to be the simple salt, iron(III) thiocyanate, Fe(SCN)₃. However, subsequent investigations, particularly with the advent of spectrophotometry, revealed a more complex reality involving the formation of a series of coordination complexes.

Data Presentation: A Century of Evolving Stoichiometry

The following table summarizes the key milestones in the characterization of the iron(III) thiocyanate complexes in aqueous solution.

| Era | Investigator(s) | Proposed Species/Key Findings | Methodology |

| Mid-19th Century | J. H. Gladstone | Assumed the formation of a single colored product, likely Fe(SCN)₃. | Visual color comparison |

| Early 20th Century | H. I. Schlesinger & H. B. Van Valkenburgh | Proposed that the color was not due to neutral Fe(SCN)₃ but to complex ions. Their work suggested the formation of species like the complex salt Fe[Fe(SCN)₆].[2] | Chemical analysis |

| Mid-20th Century | M. J. S. Dewar and others | Spectrophotometric studies confirmed the existence of multiple equilibria in solution. The predominant species at low thiocyanate concentrations was identified as the mono-thiocyanatoiron(III) complex, [Fe(SCN)(H₂O)₅]²⁺. | Spectrophotometry |

| Late 20th Century to Present | Various Researchers | Further studies have characterized a series of stepwise complex formations, including [Fe(SCN)₂(H₂O)₄]⁺, and under high thiocyanate concentrations, higher-order complexes. The equilibrium constants for these reactions have been determined under various conditions of ionic strength and temperature. | Spectrophotometry, Stopped-flow kinetics, Potentiometry |

Experimental Protocols

The iron(III) thiocyanate reaction remains a staple in analytical chemistry and chemical education for its utility in demonstrating principles of stoichiometry and equilibrium. Modern protocols rely on spectrophotometry for precise quantification.

Qualitative Test for Iron(III)

A simple, yet highly sensitive, qualitative test for the presence of Fe³⁺ ions in a sample.

Methodology:

-

Dissolve the sample in deionized water. If the sample is not readily soluble, appropriate acid digestion may be necessary.

-

Acidify the sample solution with a few drops of dilute nitric acid (HNO₃) to prevent the precipitation of iron(III) hydroxide.

-

Add a few drops of a potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) solution (typically 0.1 M).

-

The immediate formation of a blood-red color indicates the presence of iron(III) ions.

Quantitative Determination of Iron(III) by Spectrophotometry (Beer's Law)

This protocol outlines the creation of a calibration curve to determine the concentration of an unknown iron(III) sample.

Methodology:

-

Preparation of a Standard Iron(III) Solution: Accurately prepare a stock solution of a known iron(III) salt (e.g., ammonium iron(III) sulfate, NH₄Fe(SO₄)₂·12H₂O) in a solution of dilute nitric acid (e.g., 0.1 M HNO₃).

-

Preparation of a Thiocyanate Solution: Prepare a solution of potassium thiocyanate (e.g., 0.1 M KSCN) in deionized water.

-

Creation of Calibration Standards: Prepare a series of standard solutions by pipetting known volumes of the standard iron(III) solution into volumetric flasks. To each flask, add a significant excess of the thiocyanate solution to ensure that the equilibrium is driven far to the right, effectively converting all the iron(III) to the [Fe(SCN)(H₂O)₅]²⁺ complex. Dilute to the mark with deionized water.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the iron(III) thiocyanate complex, which is approximately 480 nm.

-

Use a blank solution (deionized water and thiocyanate solution) to zero the spectrophotometer.

-

Measure the absorbance of each of the standard solutions.

-

-

Calibration Curve: Plot a graph of absorbance versus the known concentration of iron(III) in the standard solutions. This should yield a linear relationship according to Beer's Law (A = εbc).

-

Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standards (with excess thiocyanate) and measure its absorbance. The concentration of iron(III) in the unknown can then be determined from the calibration curve.

Determination of the Stoichiometry of the Complex (Job's Method of Continuous Variation)

Job's method is a classical technique to determine the stoichiometry of a metal-ligand complex in solution.

Methodology:

-

Preparation of Equimolar Solutions: Prepare solutions of an iron(III) salt and a thiocyanate salt of the same molar concentration (e.g., 0.002 M).

-

Preparation of a Series of Mixtures: Prepare a series of solutions by mixing the equimolar iron(III) and thiocyanate solutions in varying mole fractions, while keeping the total volume and the total moles of reactants constant. For example, in a total volume of 10 mL, the volumes of the iron(III) solution can range from 1 mL to 9 mL, with the corresponding volume of the thiocyanate solution ranging from 9 mL to 1 mL.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λ_max of the complex.

-

Job's Plot: Plot the absorbance as a function of the mole fraction of the thiocyanate (or iron(III)). The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For the [Fe(SCN)(H₂O)₅]²⁺ complex, the maximum absorbance would be expected at a mole fraction of 0.5, indicating a 1:1 stoichiometry.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the iron(III) thiocyanate reaction.

Caption: Chemical equilibrium of the iron(III) thiocyanate reaction.

Caption: Workflow for determining complex stoichiometry using Job's Method.

Conclusion

The iron(III) thiocyanate reaction serves as a powerful example of how a simple qualitative observation can catalyze profound developments in chemical theory. From its role in settling the debate on chemical affinity to its modern applications in quantitative analysis, this reaction has been a constant companion in the evolution of chemistry. For researchers in drug development and other scientific fields, the principles of equilibrium and complex formation, so vividly illustrated by this reaction, remain fundamental to understanding and manipulating chemical systems.

References

An In-depth Technical Guide to the Structure and Bonding in Ferric Thiocyanate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the structure and bonding of ferric thiocyanate (B1210189) complexes. Renowned for their intense blood-red coloration, these coordination compounds serve as a classic model in inorganic chemistry and have significant applications in analytical sciences. This document delves into their electronic structure, coordination chemistry, quantitative structural parameters, and the experimental methodologies used for their characterization.

Executive Summary

Iron(III), a d⁵ transition metal ion, readily reacts with thiocyanate ions (SCN⁻) in solution to form a series of intensely colored complexes. The bonding in these complexes is primarily governed by the coordination of the thiocyanate ligand to the ferric center. As a high-spin d⁵ ion in an octahedral field, the electronic transitions responsible for the characteristic color are of a ligand-to-metal charge transfer (LMCT) nature. The thiocyanate ligand's ambidentate character introduces the possibility of linkage isomerism, although coordination through the nitrogen atom (isothiocyanato) is overwhelmingly favored for iron(III). This guide presents crystallographic and spectroscopic data, stepwise formation constants, and detailed experimental protocols relevant to the synthesis and analysis of these important coordination complexes.

Coordination Chemistry and Electronic Structure

The interaction between an aqueous solution of iron(III) and thiocyanate ions leads to a stepwise replacement of water molecules in the hydration sphere of the ferric ion, [Fe(H₂O)₆]³⁺. This establishes a dynamic equilibrium involving several complex species.

Caption: Stepwise formation of ferric thiocyanate complexes in aqueous solution.

Linkage Isomerism

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). The choice of coordination is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Iron(III) is a hard acid and therefore preferentially binds to the hard nitrogen donor atom of the thiocyanate ligand.[1] This results in the formation of isothiocyanato complexes, with an Fe-NCS linkage.

Electronic Configuration and Spectroscopic Properties

Iron(III) has a d⁵ electronic configuration. In its octahedral complexes with weak-field ligands like water and thiocyanate, it adopts a high-spin configuration (t₂g³ eg²). The five d-orbitals are each singly occupied, resulting in a sextet ground state (⁶A₁g). According to spin selection rules, any d-d electronic transition would be spin-forbidden, and thus very weak.

The intense blood-red color of this compound complexes arises not from d-d transitions, but from a highly allowed Ligand-to-Metal Charge Transfer (LMCT) transition.[2][3] In this process, an electron is excited from a molecular orbital that is primarily ligand-based (on the NCS⁻ ligand) to a molecular orbital that is primarily metal-based (the partially filled d-orbitals of Fe³⁺). This transition is responsible for the strong absorption observed in the visible region of the electromagnetic spectrum.

Caption: Ligand-to-Metal Charge Transfer (LMCT) transition in [Fe(NCS)₆]³⁻.

Quantitative Data Presentation

Crystallographic Data

X-ray crystallography provides precise data on the geometry of these complexes in the solid state. The following tables summarize key bond lengths and angles for representative this compound complexes.

Table 1: Crystallographic Data for (NMe₄)₃[Fe(NCS)₆] [3][4][5][6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.9838 |

| b (Å) | 9.3117 |

| c (Å) | 28.624 |

| β (°) | 100.245 |

| Anion Geometry | Two distinct anions in unit cell |

| Fe-N Bond Lengths (Å) | Varies (avg. ~2.04) |

| Fe-N-C Angle (Anion 1) (°) | ~174 (Essentially Linear) |

| Fe-N-C Angle (Anion 2) (°) | 146.5 (Significantly Bent) |

Table 2: Crystallographic Data for fac-[Fe(NCS)₃(H₂O)₃]

| Parameter | Value |

| Fe-N Bond Length (Å) | 2.025(4) |

| Fe-O Bond Length (Å) | 2.034(3) |

| N-C-S Angle (°) | 179.5(4) |

| Fe-N-C Angle (°) | 157.0(4) |

Stepwise Formation Constants

The formation of the various this compound complexes in aqueous solution is described by a series of equilibrium constants. The data below is compiled from various sources, with values determined at 25 °C.[7][8][9][10]

Table 3: Stepwise and Overall Formation Constants (log K) in Aqueous Solution

| Step | log Kₙ | log βₙ | Ionic Strength (M) |

| Fe³⁺ + SCN⁻ ⇌ [Fe(NCS)]²⁺ | 3.02 | 3.02 | → 0 |

| [Fe(NCS)]²⁺ + SCN⁻ ⇌ [Fe(NCS)₂]⁺ | 1.62 | 4.64 | → 0 |

| [Fe(NCS)₂]⁺ + SCN⁻ ⇌ Fe(NCS)₃ | 0.36 | 5.0 | → 0 |

| Fe(NCS)₃ + SCN⁻ ⇌ [Fe(NCS)₄]⁻ | 1.3 | 6.3 | → 0 |

| [Fe(NCS)₄]⁻ + SCN⁻ ⇌ [Fe(NCS)₅]²⁻ | -0.1 | 6.2 | → 0 |

| [Fe(NCS)₅]²⁻ + SCN⁻ ⇌ [Fe(NCS)₆]³⁻ | -0.1 | 6.1 | → 0 |

Note: βₙ is the overall formation constant, representing the equilibrium Fe³⁺ + nSCN⁻ ⇌ [Fe(NCS)ₙ]³⁻ⁿ.

Spectroscopic and Magnetic Data

Table 4: Characteristic Spectroscopic and Magnetic Properties

| Property | Value / Range |

| λₘₐₓ for [Fe(NCS)(H₂O)₅]²⁺ (nm) | ~470 - 480 |

| Molar Absorptivity (ε) at λₘₐₓ (L mol⁻¹ cm⁻¹) | ~5,000 - 7,000 |

| IR ν(C≡N) stretch (N-bonded) (cm⁻¹) | 2020 - 2096 (strong) |

| IR ν(C-S) stretch (N-bonded) (cm⁻¹) | 780 - 860 (weak) |

| IR δ(NCS) bend (N-bonded) (cm⁻¹) | ~470 |

| Magnetic Moment (µₑₑ) (Bohr Magnetons) | ~5.9 (consistent with high-spin d⁵) |

Experimental Protocols

Synthesis of a Hexathiocyanatoferrate(III) Salt (e.g., (NMe₄)₃[Fe(NCS)₆])[6]

This protocol is adapted from the synthesis of tetramethylammonium (B1211777) hexathiocyanatoferrate(III).

-

Reagents: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Tetramethylammonium thiocyanate (NMe₄SCN), Ethanol.

-

Procedure: a. Prepare a saturated solution of FeCl₃·6H₂O in absolute ethanol. b. Prepare a separate saturated solution of NMe₄SCN in absolute ethanol. A stoichiometric excess (e.g., 7-8 equivalents) of the thiocyanate salt is recommended. c. Slowly add the FeCl₃ solution to the stirred NMe₄SCN solution at room temperature. A deep red or dark-colored solution should form immediately. d. The resulting mixture is stirred for 30 minutes. e. The solution is then cooled in an ice bath to induce crystallization. The product may precipitate as dark, olive-green crystals. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether. g. Dry the product in a desiccator.

References

- 1. rubyeye19.com [rubyeye19.com]

- 2. old.iupac.org [old.iupac.org]

- 3. Buy Iron(III) hexathiocyanate (EVT-15314706) | 45227-67-6 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Iron(III) hexathiocyanate | 45227-67-6 | Benchchem [benchchem.com]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. Structure of iron(III) ion and its complexation with thiocyanate ion in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. physicsforums.com [physicsforums.com]

An In-depth Technical Guide to the Solubility of Ferric Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ferric thiocyanate (B1210189), Fe(SCN)₃, in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, provides a detailed experimental protocol for determining solubility, and outlines the logical workflow for such an investigation.

Introduction

Ferric thiocyanate, also known as iron(III) thiocyanate, is an inorganic compound recognized for the intense blood-red color it forms in solution, a property extensively utilized in the qualitative and quantitative analysis of iron(III) ions.[1][2] Beyond its analytical applications, the solubility of this compound in non-aqueous solvents is of significant interest in various fields, including synthesis, solvent extraction, and as a precursor in materials science. Understanding its behavior in organic media is crucial for designing novel reaction pathways and separation processes. This compound is known to be a red, deliquescent crystalline solid that is soluble in several common organic solvents.[1][3][4]

Solubility Profile of this compound

| Solvent | Chemical Formula | Polarity | Solubility | Notes |

| Alcohols | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2][3][4] | Forms a soluble complex. |

| Methanol | CH₃OH | Polar Protic | Soluble | Assumed soluble based on ethanol's behavior. |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2][3][4] | |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][2][3][4] | Used in the preparation of anhydrous this compound. |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[4] | |

| Nitrogenous Solvents | ||||

| Pyridine | C₅H₅N | Polar Aprotic | Soluble[1][2][3] | |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | Nonpolar | Insoluble[1][2][3][4] | |

| Aromatic Hydrocarbons | ||||

| Toluene | C₇H₈ | Nonpolar | Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute in a known amount of the saturated solution.

3.1. Materials and Equipment

-

Anhydrous this compound (Fe(SCN)₃)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Glass vials with screw caps

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Separation of Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any fine suspended particles.

-

-

Determination of Solute Concentration:

-

Dispense the filtered saturated solution into a pre-weighed, dry volumetric flask.

-

Record the total weight of the flask and the solution. The difference in weight gives the mass of the saturated solution.

-

Gently evaporate the solvent from the flask using a rotary evaporator or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Once all the solvent has been removed, cool the flask in a desiccator and weigh it. The mass of the remaining solid represents the amount of this compound that was dissolved in the known mass of the saturated solution.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 g of solvent:

Let:

-

m₁ = mass of the empty flask

-

m₂ = mass of the flask + saturated solution

-

m₃ = mass of the flask + dried this compound

Then:

-

Mass of the saturated solution = m₂ - m₁

-

Mass of dissolved this compound = m₃ - m₁

-

Mass of the solvent = ( m₂ - m₁ ) - ( m₃ - m₁ ) = m₂ - m₃

-

Solubility ( g/100 g solvent) = [ ( m₃ - m₁ ) / ( m₂ - m₃ ) ] x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

molar absorptivity of ferric thiocyanate complex

An In-Depth Technical Guide to the Molar Absorptivity of the Ferric Thiocyanate (B1210189) Complex

Introduction

The ferric thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺, is a well-known coordination compound renowned for its intense blood-red color. This characteristic makes it highly suitable for the quantitative analysis of iron(III) ions or thiocyanate ions in solution using spectrophotometry. The reaction between ferric ions (Fe³⁺) and thiocyanate ions (SCN⁻) is a classic example of a chemical equilibrium.[1][2] The principal species formed at low thiocyanate concentrations is FeSCN²⁺.[3] This guide provides a comprehensive overview of the molar absorptivity of the this compound complex, detailed experimental protocols for its determination, and factors influencing its stability and measurement.

Core Principles: Beer-Lambert Law

The quantitative determination of the this compound complex is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The equation is as follows:

A = εbc

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).

-

b is the path length of the cuvette, which is the distance the light travels through the solution (typically 1 cm).

-

c is the concentration of the absorbing species (units: mol L⁻¹).

By measuring the absorbance of a solution with a known concentration and path length, the molar absorptivity can be determined.

Quantitative Data: Molar Absorptivity of this compound

The molar absorptivity of the this compound complex can vary depending on experimental conditions such as the solvent, ionic strength, and the specific species of the complex being measured. Below is a summary of reported values from various studies.

| Molar Absorptivity (ε) / L mol⁻¹ cm⁻¹ | Wavelength (λmax) / nm | Solvent/Medium | Notes | Reference |

| 1.88 x 10⁴ | 485 | Aqueous with Triton X-100 | Stabilized with nonionic surfactant. | [4] |

| 2.10 x 10⁴ | 480 | Water-acetone mixture | Increased stability and sensitivity in the presence of organic solvent. | |

| ~10,900 | 540 | Aqueous | Calculated from a reported absorbance of 0.4900 for a 0.00500 mg Fe/mL solution in a 0.500 cm cuvette. | [5] |

| 4700 | 447 | Aqueous | Reported value. | |

| 4700 | 470 | Aqueous | Molar extinction coefficient. | [6] |

| 1.21 x 10⁴ | Not Specified | Ionic liquid | Enhanced molar absorptivity in the presence of an ionic liquid-based thiocyanate. | [7] |

Experimental Protocols

The determination of the molar absorptivity of the this compound complex typically involves the creation of a calibration curve using a series of standard solutions.

Preparation of Standard Solutions

-

Stock Solutions : Prepare a standard stock solution of iron(III) nitrate (B79036) (e.g., 0.200 M Fe(NO₃)₃) in a dilute nitric acid solution (e.g., 0.1 M HNO₃) to prevent the formation of iron hydroxides.[8][9] Also, prepare a standard stock solution of potassium thiocyanate (e.g., 0.00200 M KSCN).

-

Series of Standards : Create a series of standard solutions by pipetting known volumes of the KSCN stock solution into separate volumetric flasks.

-

Excess Iron(III) : To each flask, add a significant excess of the Fe(NO₃)₃ stock solution. This ensures that the thiocyanate ion is the limiting reactant and that virtually all of it is converted to the [Fe(SCN)]²⁺ complex, according to Le Châtelier's principle.[10][11]

-

Dilution : Dilute each solution to the final volume with the dilute nitric acid solution and mix thoroughly. The concentration of the [Fe(SCN)]²⁺ complex in each standard solution is assumed to be equal to the initial concentration of the thiocyanate ions.[6][10]

Spectrophotometric Measurement

-

Wavelength Selection : The wavelength of maximum absorbance (λmax) for the this compound complex is typically in the range of 447 nm to 480 nm.[12][11][13] Some studies have noted a shift in λmax from 460 to 480 nm with increasing thiocyanate concentration.[7][13] An initial scan should be performed to determine the precise λmax for the specific experimental conditions.

-

Blank Preparation : Use the same dilute nitric acid solution that was used for dilutions as the blank to zero the spectrophotometer.[14]

-

Absorbance Measurement : Measure the absorbance of each standard solution at the determined λmax.

-

Calibration Curve : Plot a graph of absorbance (y-axis) versus the concentration of the [Fe(SCN)]²⁺ complex (x-axis).

-

Molar Absorptivity Calculation : The slope of the resulting straight line from the calibration curve will be equal to the molar absorptivity (ε) multiplied by the path length (b). Since the path length is typically 1 cm, the slope is equal to the molar absorptivity.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in determining the molar absorptivity of the this compound complex.

Caption: Workflow for Molar Absorptivity Determination.

Caption: Relationship of Terms in Beer-Lambert Law.

Factors Affecting Molar Absorptivity and Stability

Several factors can influence the measured molar absorptivity and the stability of the this compound complex:

-

pH : The solution must be acidic to prevent the hydrolysis of Fe³⁺ ions to form iron hydroxide (B78521) precipitates.[8][13][14] A pH range of 1.2 to 3.5 is often optimal.[4]

-

Solvent : The presence of organic solvents, such as acetone, can increase the stability of the complex and enhance its molar absorptivity.[15]

-

Surfactants : Nonionic surfactants like Triton X-100 can significantly stabilize the red complex, preventing the absorbance from decreasing over time.[4]

-

Thiocyanate Concentration : The ratio of iron(III) to thiocyanate can affect which complex species is dominant (e.g., [Fe(SCN)]²⁺, [Fe(SCN)₂]⁺, etc.), which can in turn affect the overall molar absorptivity and the wavelength of maximum absorbance.[13][16]

-

Temperature : The formation of the this compound complex is an exothermic reaction, so changes in temperature can shift the equilibrium position, affecting the concentration of the complex and thus the absorbance.[17]

Conclusion

The molar absorptivity of the this compound complex is a critical parameter for the spectrophotometric determination of iron(III) and thiocyanate. While reported values vary, a systematic approach involving the preparation of standard solutions and the application of the Beer-Lambert Law allows for its accurate determination under specific experimental conditions. For researchers, scientists, and drug development professionals, understanding the underlying principles and the factors that affect the stability and absorbance of this complex is essential for obtaining reliable and reproducible results in quantitative analyses.

References

- 1. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 2. coconote.app [coconote.app]

- 3. web.williams.edu [web.williams.edu]

- 4. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]

- 5. brainly.com [brainly.com]

- 6. Solved 2. The molar absorptivity coefficient, εM, also known | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.evergreen.edu [sites.evergreen.edu]

- 9. Video: Beer's Law - Procedure [jove.com]

- 10. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 11. more.juniata.edu [more.juniata.edu]

- 12. faculty.uca.edu [faculty.uca.edu]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. redalyc.org [redalyc.org]

- 16. journals.co.za [journals.co.za]

- 17. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]

A Technical Guide to Le Chatelier's Principle and the Ferric Thiocyanate Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the chemical equilibrium of the ferric thiocyanate (B1210189) complex, a fundamental system for illustrating Le Chatelier's principle. It offers detailed experimental protocols for both qualitative demonstration and quantitative analysis, presents data in a structured format, and visualizes key concepts and workflows.

Core Concepts: Equilibrium and Le Chatelier's Principle